molecular formula C25H26N2O3 B2736934 3-[4-(2,6-dimethylphenyl)piperazine-1-carbonyl]-8-(prop-2-en-1-yl)-2H-chromen-2-one CAS No. 681837-83-2

3-[4-(2,6-dimethylphenyl)piperazine-1-carbonyl]-8-(prop-2-en-1-yl)-2H-chromen-2-one

Cat. No.: B2736934
CAS No.: 681837-83-2
M. Wt: 402.494
InChI Key: XXADYSWQCJQRIQ-UHFFFAOYSA-N
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Description

3-[4-(2,6-dimethylphenyl)piperazine-1-carbonyl]-8-(prop-2-en-1-yl)-2H-chromen-2-one is a complex organic compound with a molecular formula of C25H26N2O3 and a molecular weight of 402.494. This compound is characterized by its chromen-2-one core structure, which is substituted with an allyl group and a piperazino carbonyl group. The presence of the 2,6-dimethylphenyl group further adds to its structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2,6-dimethylphenyl)piperazine-1-carbonyl]-8-(prop-2-en-1-yl)-2H-chromen-2-one typically involves multi-step organic reactions. The initial step often includes the formation of the chromen-2-one core, followed by the introduction of the allyl group through an allylation reaction. The piperazino carbonyl group is then introduced via a nucleophilic substitution reaction, where 4-(2,6-dimethylphenyl)piperazine reacts with an appropriate carbonyl compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2,6-dimethylphenyl)piperazine-1-carbonyl]-8-(prop-2-en-1-yl)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The piperazino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Epoxides or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[4-(2,6-dimethylphenyl)piperazine-1-carbonyl]-8-(prop-2-en-1-yl)-2H-chromen-2-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(2,6-dimethylphenyl)piperazine-1-carbonyl]-8-(prop-2-en-1-yl)-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-[4-(2,6-dimethylphenyl)piperazine-1-carbonyl]-8-(prop-2-en-1-yl)-2H-chromen-2-one: Unique due to its specific substitution pattern.

    Other chromen-2-one derivatives: May have different substituents, leading to variations in their chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its combination of an allyl group, a piperazino carbonyl group, and a 2,6-dimethylphenyl group. This specific arrangement imparts distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

3-[4-(2,6-dimethylphenyl)piperazine-1-carbonyl]-8-prop-2-enylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O3/c1-4-7-19-10-6-11-20-16-21(25(29)30-23(19)20)24(28)27-14-12-26(13-15-27)22-17(2)8-5-9-18(22)3/h4-6,8-11,16H,1,7,12-15H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXADYSWQCJQRIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCN(CC2)C(=O)C3=CC4=C(C(=CC=C4)CC=C)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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